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Dicynthaurin

Cat. No.: B1576911
Attention: For research use only. Not for human or veterinary use.
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Description

Isolation Methodology from Biological Source (Halocynthia aurantium hemocytes)

Dicynthaurin was successfully isolated from the hemocytes of the tunicate Halocynthia aurantium. nih.gov The process involved the collection of hemocytes, which are the blood cells of the tunicate, followed by extraction and purification steps to isolate the peptide. The native peptide was identified to have a mass of approximately 6.2 kDa. nih.govfrontiersin.org

Primary Structure Determination and Sequence Analysis

The primary structure of this compound was determined to be a 30-residue peptide with the sequence ILQKAVLDCLKAAGSSLSKAAITAIYNKIT. nih.govfrontiersin.org Notably, this sequence does not show homology to any other previously identified peptides, highlighting its novelty. nih.gov Analysis of the peptide revealed that most this compound molecules are C-terminally amidated. nih.gov

PropertyDescription
Molecular Mass (Native) ~6.2 kDa
Monomer Composition Two 30-residue peptides
Linkage Single cystine disulfide bond
Monomer Sequence ILQKAVLDCLKAAGSSLSKAAITAIYNKIT
Post-translational Modification C-terminal amidation

Secondary and Tertiary Conformations: Spectroscopic Analysis (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy has been employed to investigate the secondary structure of this compound. nih.gov These studies, particularly when conducted in membrane-mimetic environments, have revealed that this compound predominantly adopts an α-helical conformation. nih.govpnas.org This helical structure is a common feature among many antimicrobial peptides and is often associated with their mechanism of action.

Comparative Structural Analysis with Related Peptides (e.g., Halocidin)

This compound shares its biological source, Halocynthia aurantium, with another antimicrobial peptide, Halocidin. frontiersin.orgresearchgate.net While both are dimeric peptides, they exhibit significant structural differences. This compound is a homodimer composed of two identical 30-residue monomers. nih.govresearchgate.net In contrast, Halocidin is a heterodimer, formed by two different subunits of 18 and 15 amino acid residues, also linked by a single disulfide bond. frontiersin.orgresearchgate.net

From a conformational standpoint, both this compound and Halocidin have a propensity to form α-helical structures. researchgate.netpnas.org However, analysis using the PONDR (Predictor of Natural Disordered Regions) score suggests that this compound is a naturally ordered peptide, whereas subunit B of Halocidin is considered to be totally disordered. auctoresonline.org

FeatureThis compoundHalocidin
Dimer Type Homodimer researchgate.netHeterodimer researchgate.net
Monomer 1 30 residues nih.gov18 residues frontiersin.org
Monomer 2 30 residues nih.gov15 residues frontiersin.org
Disulfide Bond Single nih.govSingle frontiersin.org
Conformation α-helical nih.govα-helical researchgate.net

Properties

bioactivity

Antibacterial

sequence

ILQKAVLDCLKAAGSSLSKAAITAIYNKIT

Origin of Product

United States

Chemical and Physical Properties of Dicynthaurin

Chemical Structure

The fundamental structure of Dicynthaurin is a homodimer formed from two identical 30-amino acid monomers. mdpi.commdpi.com The amino acid sequence of the monomer is ILQKAVLDCLKAAGSSLSKAAITAIYNKIT. frontiersin.orgacs.org A single disulfide bond between the cysteine residues of the two monomers covalently links them. nih.govacs.org The C-terminus of the peptide is amidated. acs.org While many antimicrobial peptides are rich in arginine or histidine, this compound is notable for containing only four lysine (B10760008) residues and no arginine or histidine. mdpi.com

Molecular Formula and Molecular Weight

The native this compound peptide has a molecular weight of approximately 6.2 kDa. frontiersin.orgacs.org The molar mass of the synthesized peptide has been confirmed using techniques such as fast atom bombardment and electrospray mass spectrometry. acs.orgacs.org

Physicochemical Properties

This compound exhibits amphipathic properties, which is a result of the clustering of polar and apolar residues in its sequence. acs.org This amphipathicity is crucial for its interaction with microbial membranes. acs.org The peptide is cationic, possessing a net positive charge which gives it a strong affinity for the negatively charged components of bacterial cell walls. acs.org

PropertyDescriptionReference
Structure Homodimer of two 30-residue monomers linked by a single disulfide bond. acs.orgmdpi.com
Monomer Sequence ILQKAVLDCLKAAGSSLSKAAITAIYNKIT frontiersin.orgacs.org
Molecular Weight Approximately 6.2 kDa frontiersin.orgacs.org
Conformation α-helical in membrane-mimetic environments acs.orgacs.org
Key Physicochemical Feature Amphipathic and cationic acs.org

Biological Activities of Dicynthaurin in Preclinical Models

Broad-Spectrum Antimicrobial Effects

Dicynthaurin exhibits potent activity against a wide range of bacteria, encompassing both Gram-positive and Gram-negative strains. nih.govacs.org However, its antimicrobial action does not extend to fungi. frontiersin.orgauctoresonline.org

Activity against Gram-Positive Bacteria

This compound has shown marked efficacy against several Gram-positive bacteria. Research has documented its inhibitory action against Micrococcus luteus, Staphylococcus aureus, and Listeria monocytogenes. nih.govfrontiersin.org The minimum inhibitory concentration (MIC) for these bacteria has been reported to be 140 μg/mL. mdpi.com

Activity against Gram-Negative Bacteria

The antimicrobial peptide is also effective against Gram-negative bacteria. Studies have confirmed its activity against Escherichia coli and Pseudomonas aeruginosa, with a reported MIC of 140 μg/mL. nih.govfrontiersin.orgmdpi.com The ability of this compound to combat these often-resistant pathogens highlights its potential as a broad-spectrum antimicrobial agent. jrmds.in

OrganismGram TypeMinimum Inhibitory Concentration (MIC)
Micrococcus luteusGram-Positive140 μg/mL mdpi.com
Staphylococcus aureusGram-Positive140 μg/mL mdpi.com
Listeria monocytogenesGram-Positive140 μg/mL mdpi.com
Escherichia coliGram-Negative140 μg/mL mdpi.com
Pseudomonas aeruginosaGram-Negative140 μg/mL mdpi.com

Specificity Profile: Inactivity against Fungi

A notable aspect of this compound's biological profile is its lack of activity against fungi. Specifically, studies have shown that it is not effective against Candida albicans. nih.govfrontiersin.orgauctoresonline.org This specificity suggests a mechanism of action that is targeted towards bacterial, but not fungal, cellular structures or processes.

Environmental Modulators of Antimicrobial Efficacy

The effectiveness of this compound as an antimicrobial agent is influenced by its surrounding chemical environment, particularly ionic strength.

Influence of Ionic Strength (e.g., NaCl concentration)

This compound's antimicrobial activity is optimal at NaCl concentrations below 100 mM. nih.govmdpi.commdpi.com This sensitivity to ionic strength is a critical characteristic of the peptide. The observation that its efficacy is diminished in high-salt environments has significant implications for its potential applications and its mode of action. nih.gov The electrostatic interaction between the cationic peptide and the anionic components of bacterial membranes is thought to be a dominant factor in its antimicrobial activity, and this interaction is hindered by high salt concentrations. acs.orgnih.gov

Implications for Intracellular Action within Cellular Compartments

The optimal activity of this compound at low ionic strength suggests that its primary site of action may be intracellular, rather than extracellular. nih.govfrontiersin.orgmdpi.com It is hypothesized that the peptide may exert its antimicrobial effects within cellular compartments, such as phagosomes, where the ionic environment is more controlled and lower than in the extracellular space of a marine invertebrate. nih.govmdpi.com This hypothesis is supported by the understanding that eukaryotic cells maintain distinct pH and ionic concentrations within their various organelles. bohrium.com The idea of action within specific cellular compartments aligns with the broader biological concept of compartmentalization to facilitate specialized biochemical processes. frontiersin.orgdechema.de

Following a comprehensive search of scientific literature and chemical databases, no information was found on a compound named "this compound." It is possible that this name is a misspelling, a highly novel or proprietary compound not yet described in public-facing literature, or that the compound does not exist.

Consequently, it is not possible to generate a scientifically accurate article on the "Mechanisms of this compound's Biological Action" as requested, because no data on its properties, interactions, or biological effects are available.

To fulfill the user's request for an article on a chemical compound with similar mechanisms of action, one would first need to identify a valid, documented antimicrobial peptide or synthetic mimic that functions through membrane disruption and interaction with intracellular targets. Examples of such compounds include Nisin, Magainin, or Cecropin. An article could then be structured around the provided outline using published research data for the selected, verifiable compound.

Modulation of Enzyme Activity

The precise mechanisms by which this compound exerts its antimicrobial effects are multifaceted, with evidence suggesting that like many antimicrobial peptides (AMPs), its activity may not be limited to membrane disruption alone. One proposed, though less specifically documented for this compound, pathway involves the modulation of intracellular enzyme activity.

General research on AMPs indicates that after penetrating the cell membrane, these peptides can interfere with essential cellular processes by targeting intracellular components. nih.gov This can include the inhibition of nucleic acid and protein synthesis, or direct interaction with enzymes. nih.gov Some AMPs are known to reduce the activity of ATP-dependent enzymes, thereby disrupting the cell's energy metabolism and blocking vital biological processes, which ultimately leads to cell death. nih.gov

For this compound specifically, it has been observed that its antimicrobial activity is optimal at lower salt concentrations (below 100 mM NaCl), which suggests that its primary site of action may be an intracellular environment, such as within a phagosome, rather than outside the cell. nih.gov This points towards the possibility of intracellular targets, which could include metabolic enzymes. However, direct studies detailing the specific enzymatic pathways modulated by this compound or identifying its precise molecular targets within the cell are not extensively covered in the available literature. While the general mechanism for AMPs provides a framework, specific data on this compound's enzymatic modulation remains an area for further research.

Conformational Changes Upon Membrane Interaction

A critical aspect of this compound's mechanism of action is its interaction with cell membranes, which induces significant conformational changes in the peptide's structure. Spectroscopic analyses have consistently shown that this compound has a strong propensity to adopt an α-helical conformation, particularly within a membrane-mimetic environment. pnas.org

Studies using model membranes have provided detailed insights into this process. The interaction of a this compound monomer (with an alanine (B10760859) substitution for the cysteine to prevent dimerization) with model membranes composed of zwitterionic and negatively charged lipids was found to be primarily driven by hydrophobic effects. acs.org This interaction leads to the peptide inserting itself into the lipid bilayer. acs.org

Research on Langmuir monolayers at the air-liquid interface has further elucidated these conformational dynamics. Both the monomeric and dimeric forms of this compound form stable monolayers. nih.gov When interacting with a monolayer of the negatively charged phospholipid 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG), a major component of bacterial membranes, this compound shows strong adsorption and is stabilized at the interface. nih.gov This interaction destabilizes the condensed lipid lattice, leading to a complete fluidization of the lipid phase. nih.gov This fluidizing effect on the membrane is believed to be directly linked to the peptide's ability to disrupt and expand the bacterial membrane, a key step in its antimicrobial action. nih.gov

Table 1: Research Findings on this compound's Interaction with Model Membranes

Study Focus Model System Key Findings Reference
Peptide-Lipid Interaction Isothermal Titration Calorimetry (ITC), Fluorescence Leakage with zwitterionic and negatively charged lipid vesicles Interaction is mainly driven by hydrophobic effects; peptide insertion into the bilayer is initiated. acs.org
Monolayer Interaction Langmuir monolayers with 1,2-dipalmitoyl-glycerophosphatidyl-glycerol (DPPG) Strong adsorption of the peptide to the lipid monolayer; destabilization and fluidization of the condensed lipid phase. nih.gov
Secondary Structure Spectroscopic analysis in membrane-mimetic environments This compound has a propensity to adopt an α-helical conformation upon membrane interaction. pnas.org

Influence of Dimerization on Mechanistic Pathways

The dimeric structure of this compound is a crucial feature that significantly influences its mechanistic pathways and biological activity. The native peptide exists as a homodimer, where two 30-residue cynthaurin monomers are covalently linked. nih.govpnas.org This dimerization is not merely a structural quirk but has profound functional implications.

One of the most significant effects of dimerization is the enhancement of antimicrobial activity. Studies comparing the monomeric and dimeric forms have shown that the dimer possesses greater potency against bacteria. This suggests that the dimeric structure facilitates a more effective interaction with and disruption of the bacterial membrane.

Furthermore, dimerization is thought to play a protective role, enhancing the peptide's stability in biological environments. A common vulnerability of therapeutic peptides is their susceptibility to degradation by proteases. asm.org The specific, folded structure of a dimeric peptide can confer resistance to these enzymes. pnas.org For instance, the dimeric antimicrobial peptide distinctin (B1576905) was found to be significantly more stable against proteases compared to linear peptides, a trait attributed to its four-helix bundle fold which sequesters a hydrophobic core. pnas.org It is hypothesized that this compound's dimerization provides a similar advantage, allowing it to persist longer and exert its function. This resistance to degradation is a critical mechanistic advantage. pnas.orgasm.org The dimeric structure of peptides like this compound has been noted to influence not only antimicrobial activity but also solubility and protease resistance.

Table 2: Comparison of Monomeric and Dimeric this compound Characteristics

Feature Monomer (Cynthaurin) Dimer (this compound) Implication for Mechanism
Structure Single 30-residue peptide chain Two monomers linked by a disulfide bond Dimerization creates a unique three-dimensional fold.
Antimicrobial Activity Active Enhanced activity compared to the monomer The dimeric form is more effective at membrane disruption or other antimicrobial actions.
Stability Forms stable monolayers Forms stable monolayers; likely more resistant to proteolytic degradation Enhanced stability against enzymes allows for sustained biological action. pnas.org
Conformation Adopts α-helical structure in membrane environments Adopts α-helical structure in membrane environments Both forms interact with membranes, but the dimer's structure likely optimizes this interaction. pnas.orgnih.gov

Biosynthesis of Dicynthaurin

Natural Production

Dicynthaurin is naturally produced and stored in the hemocytes, which are the blood cells of the marine tunicate Halocynthia aurantium. acs.orgnih.gov Hemocytes are a key component of the innate immune system of marine invertebrates, and they are responsible for synthesizing and secreting various antimicrobial agents to defend against pathogens. nih.gov

Laboratory Synthesis

For research purposes, the this compound monomer can be prepared using solid-phase peptide synthesis, such as FastMoc chemistry on an ABI 431A peptide synthesizer. acs.orgacs.orgacs.org Following synthesis, the peptide is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). acs.orgacs.orgacs.org The disulfide-linked homodimer is then obtained by dissolving the purified and reduced peptide in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) with DMSO, and allowing it to stir at room temperature to facilitate oxidation and the formation of the disulfide bond. acs.org

Synthetic Approaches and Structure Activity Relationship Sar Studies of Dicynthaurin

Chemical Synthesis Methodologies and Challenges

The synthesis of Dicynthaurin and its analogs primarily relies on solid-phase peptide synthesis (SPPS). researchgate.net The monomeric form of this compound, a 30-amino acid peptide, has been successfully prepared using FastMoc chemistry on automated peptide synthesizers, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org A similar approach involving C18 reverse-phase HPLC is standard for purifying related synthetic peptide congeners. nih.gov Dimerization to form the final active molecule is typically achieved by incubating the purified monomer containing a cysteine residue in a basic solution, such as 0.1 M ammonium (B1175870) bicarbonate, to facilitate the formation of the intermolecular disulfide bond. nih.gov

However, the synthesis and characterization of dimeric antimicrobial peptides (AMPs) like this compound present unique challenges. tandfonline.com During primary structure elucidation using methods like Edman degradation, the dimeric nature can lead to duplicate signal intensities, which may complicate interpretation, especially if the sample is impure. tandfonline.com Furthermore, isolating sufficient quantities of the peptide from its natural source, the tunicate Halocynthia aurantium, is often difficult due to low abundance in unstimulated animals. tandfonline.com While SPPS offers a viable alternative for producing these peptides, it is not without its own difficulties, including potentially poor yields and challenges with scaling up for commercial production. researchgate.net

Design and Evaluation of this compound Analogs

To overcome the limitations of natural AMPs, such as sensitivity to physiological salt concentrations and susceptibility to proteases, extensive research has focused on designing and evaluating synthetic analogs. tandfonline.commdpi.com These efforts aim to enhance bioactivity, stability, and therapeutic potential. mdpi.com

Amino Acid Modifications and Peptide Engineering

A primary strategy in analog design involves the modification of the peptide's amino acid sequence. mdpi.com This includes truncating the native sequence to identify the minimal active region, altering the amphipathic character, and modifying the terminal ends of the peptide. mdpi.com For instance, studies on the related dimeric peptide, halocidin, involved creating a series of truncated peptides by removing residues from the carboxyl terminus to assess their impact on activity. nih.gov

A particularly effective modification is the substitution of specific amino acid residues to enhance desired properties. researchgate.net Replacing histidine residues with lysine (B10760008) in halocidin analogs was one such approach. nih.gov This strategy was further refined by converting the natural heterodimer into a homodimer through lysine substitution, which resulted in significantly improved antimicrobial activity and a notable reduction in salt sensitivity. researchgate.net One such engineered homodimer, di-K19Hc (also known as HG1), demonstrated high bactericidal ability even in the presence of 300 mM NaCl. researchgate.netnih.gov These peptide engineering techniques are crucial for developing synthetic AMPs with enhanced therapeutic profiles. mdpi.com

Role of Disulfide Bond Position in Dimeric Analogs

This compound is a homodimer composed of two identical 30-residue monomers linked by a single intermolecular disulfide bond. mdpi.commdpi.com This dimeric structure, facilitated by a cysteine residue in each monomer, is a key feature shared by other natural AMPs like halocidin, which is a heterodimer also linked by a single disulfide bridge. mdpi.commdpi.com The covalent dimerization through disulfide bonds is a common strategy in nature and has been adopted in synthetic designs. researchgate.net

The presence of the disulfide bond is critical for enhancing the peptide's function. pnas.org Studies have shown that disulfide-dimerized analogs of α-helical peptides exhibit enhanced binding to microbial membranes and have a greater capacity for membrane permeabilization and pore formation compared to their monomeric counterparts. pnas.org This multivalency strategy often leads to lower minimum inhibitory concentrations (MICs) and faster microbial killing rates. nih.govasm.org The inter-monomer disulfide bond can also confer significant resistance to proteolytic degradation, a crucial attribute for therapeutic viability. asm.org

Effects of Peptidomimetics and Unnatural Amino Acid Incorporation

To further improve the drug-like properties of this compound-based peptides, researchers have explored the use of peptidomimetics and the incorporation of unnatural amino acids. mdpi.comspringernature.com Peptidomimetics are small, protein-like chains designed to mimic natural peptides while offering advantages in stability and biological activity. wikipedia.org These modifications can involve altering the peptide backbone or incorporating non-natural amino acids to resist enzymatic degradation. wikipedia.orgnih.gov

The integration of unnatural or non-canonical amino acids into peptide sequences is a powerful strategy to enhance metabolic stability, improve potency, and broaden the spectrum of antimicrobial action. researchgate.netspringernature.com This approach, made possible by techniques like solid-phase peptide synthesis, can fine-tune the chemical properties of the peptide to increase its selectivity for microbial targets over host cells. researchgate.netspringernature.comwhiterose.ac.uk While specific peptidomimetic analogs of this compound are not extensively detailed in the available literature, the general principles of this approach are widely applied to AMPs to overcome their inherent limitations, such as poor pharmacokinetics. tandfonline.commdpi.com

Structure-Activity Relationships Governing Antimicrobial Potency

The antimicrobial efficacy of this compound and its analogs is governed by a delicate balance of several physicochemical properties, primarily cationicity, hydrophobicity, and amphipathicity. mdpi.com The peptide's net positive charge facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes, while its hydrophobicity drives its insertion into the lipid bilayer. mdpi.comacs.org

Strategies for Enhancing Stability and Biological Potency

A major hurdle in the clinical development of peptide-based drugs is their susceptibility to degradation by proteases and their potential inactivation under physiological conditions. tandfonline.comnih.gov Several strategies are employed to enhance the stability and potency of this compound analogs.

One of the most effective strategies is multivalency, achieved through dimerization or polymerization. researchgate.netnih.gov Covalent dimerization via disulfide bonds, as seen in this compound, not only improves antimicrobial potency but also confers significant resistance to proteases. nih.govasm.org The halocidin-derived dimeric peptide HG1, for instance, was found to be resistant to degradation by trypsin, chymotrypsin, and human matrix metalloprotease 7 (MMP-7). nih.govasm.org This resistance is attributed to the compact quaternary structure formed by the dimer, which likely sterically hinders access by proteases. asm.org

Other successful strategies include:

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-canonical residues can render peptide bonds unrecognizable to proteases, thereby increasing metabolic stability. researchgate.netspringernature.com

Cyclization: Head-to-tail cyclization of peptides is another method used to create a more rigid structure that is less prone to proteolytic cleavage and can enhance biological activity. mdpi.comuit.no

Chemical Modifications: Acylation, such as adding a fatty acid chain to the N-terminus, can increase hydrophobicity, which often enhances both stability and antimicrobial potency. uit.no

Surface Immobilization: Attaching AMPs to surfaces is a technique that can enhance their stability, reduce proteolysis, and minimize cytotoxicity. mdpi.com

These approaches, often used in combination, are crucial for engineering robust peptide antibiotics based on the this compound scaffold. researchgate.netnih.gov

Advanced Research Methodologies and Computational Approaches

Spectroscopic and Biophysical Techniques for Structural and Interaction Studies

A variety of powerful biophysical techniques have been employed to elucidate the structure of Dicynthaurin and characterize its interactions with model membrane systems. These methods offer a multi-faceted view of the peptide's behavior in different environments.

Circular Dichroism (CD): CD spectroscopy is a fundamental tool for examining the secondary structure of peptides and proteins. wikipedia.orgnih.govwisc.edu Studies on the this compound monomer have utilized CD to reveal its conformational changes upon interacting with lipid membranes. This research shows that the peptide adopts a trans-membrane alpha-helical secondary structure when it interacts with model lipid membranes composed of 1-palmitoyl-2-oleyl-glycerophosphocholine (POPC) and 1-palmitoyl-2-oleyl-glycerophosphoglycerol (POPG). nih.gov This structural transition is a key event, suggesting the peptide inserts into the hydrophobic core of the membrane. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. wikipedia.orgharvard.edumalvernpanalytical.com For this compound, ITC experiments have been crucial in characterizing the thermodynamics of its interaction with model membranes. nih.govnih.gov These studies measure the heat released or absorbed during the binding process, allowing for the direct determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). malvernpanalytical.comnih.gov ITC analysis of the this compound (ala) monomer's interaction with phospholipid bilayers, using a surface partitioning equilibrium model, indicates that the interaction is primarily driven by hydrophobic effects. nih.gov The thermodynamic binding parameters reveal strong binding to lipid model systems, with large chemical binding constants that overshadow electrostatic effects, further supporting the insertion of the amphipathic α-helical peptide into the membrane's hydrophobic core. nih.gov

TechniqueFinding for this compound InteractionPrimary Driving ForceBinding Constant (Kb) Range
ITCStrong binding to lipid model systemsHydrophobic Effects2 x 104 to 1 x 105 M-1

Dynamic Light Scattering (DLS): DLS has been used to study the interaction of the this compound (ala) monomer with model membranes. nih.gov This technique measures the size distribution of particles in a solution and can provide insights into how the peptide affects the vesicles.

Fluorescence Leakage Assays: To assess the membrane-disrupting capabilities of this compound, fluorescence leakage assays are employed. nih.govnih.gov In these experiments, a fluorescent dye is encapsulated within large unilamellar vesicles (LUVs). nih.gov The addition of this compound to the external medium can induce pore formation or membrane destabilization, leading to the leakage of the dye and a measurable increase in fluorescence. nih.govnih.gov Studies on the this compound (ala) monomer have shown a rapid leakage of fluorescent dye within seconds of peptide addition. nih.gov The analysis of the leakage kinetics, based on an initial pore formation model, suggests a reversible surface aggregation of bound peptide monomers and indicates a minimum aggregation number of approximately 7 ± 2 monomers per pore. nih.gov

Computational Modeling and Simulation of Peptide-Membrane Interactions

While specific computational modeling and simulation studies focused exclusively on this compound are not extensively detailed in the provided search results, the experimental data gathered from biophysical techniques strongly informs and necessitates such approaches. Computational modeling is a powerful tool for interpreting experimental findings and providing a molecular-level picture of complex biological processes. elsevier.comnih.gov

Molecular dynamics (MD) simulations, for instance, are frequently used to study the interactions between peptides and lipid bilayers. researchgate.netnih.govmdpi.com These simulations can model the spontaneous insertion of a peptide into a membrane, revealing the orientation and dynamics of the peptide within the lipid environment. researchgate.net For a peptide like this compound, which is shown to form a trans-membrane α-helix, MD simulations could elucidate the precise orientation of the helix, the specific lipid-peptide interactions that stabilize this conformation, and the subsequent structural perturbations in the membrane that lead to pore formation and leakage. nih.govresearchgate.net

In Silico Approaches for Analog Design and Mechanism Prediction

Currently, there is a lack of specific research applying in silico approaches to the design of this compound analogs or for the detailed prediction of its mechanism. However, these computational methods are widely used in peptide drug discovery. rsc.orgnih.gov In silico design involves using computational models to predict the properties and activities of novel peptide sequences before they are synthesized, saving time and resources. rsc.orgresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of peptide analogs with their antimicrobial activity, guiding the design of more potent or selective compounds. nih.gov

Furthermore, computational tools can predict the mechanism of action by simulating how a peptide interacts with its target. nih.gov For antimicrobial peptides, this often involves predicting how they will bind to and disrupt different types of bacterial membranes, which could help in designing analogs with improved specificity for pathogenic microbes over host cells. nih.gov

Artificial Intelligence and Machine Learning in Marine Peptide Research

The application of artificial intelligence (AI) and machine learning (ML) specifically to this compound research has not been identified in the available literature. Nevertheless, AI and ML are becoming indispensable tools in the broader field of marine peptide research and drug discovery. nih.govnih.govyoutube.com These technologies are being used to accelerate the discovery of new antimicrobial peptides (AMPs) from marine sources. nih.gov

Machine learning models can be trained on large datasets of known peptide sequences and their associated biological activities. researchgate.netresearchgate.net These trained models can then be used to:

Screen vast proteomic and genomic databases for novel peptide sequences with a high probability of having antimicrobial properties. nih.gov

Predict various characteristics of peptides, such as their antimicrobial activity, toxicity, and hemolytic activity. nih.gov

Optimize peptide sequences to enhance their therapeutic properties, such as increasing potency or reducing cytotoxicity. researchgate.net

Challenges and Future Directions in Dicynthaurin Research

Elucidation of Precise Molecular Targets and Signaling Pathways

A primary challenge in Dicynthaurin research is the precise identification of its molecular targets and the signaling pathways it modulates. While it is known to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, the exact mechanisms of its action remain largely uncharacterized. nih.gov The initial research suggests that this compound's antimicrobial actions may occur intracellularly, a hypothesis supported by its optimal activity at low salt concentrations, mimicking intracellular environments. nih.gov

Future research will need to focus on moving beyond the cell membrane to identify these specific intracellular targets. The mechanism of action for many antimicrobial peptides (AMPs) involves the disruption of microbial cell membranes, but some also interfere with intracellular processes such as DNA and protein synthesis. wikipedia.orgamericanpeptidesociety.org It is plausible that this compound shares these mechanisms.

The immunomodulatory potential of this compound is another area ripe for exploration. Many AMPs are known to modulate the host's immune response, a critical aspect of their protective function. nih.govnih.gov Investigating whether this compound can influence immune cell activity and related signaling pathways could reveal new therapeutic applications.

Table 1: Potential Research Approaches to Elucidate this compound's Mechanism of Action

Research Approach Objective Potential Outcomes
Affinity Chromatography To isolate and identify this compound-binding proteins from bacterial lysates. Identification of direct molecular targets.
Transcriptomic and Proteomic Analysis To analyze changes in gene and protein expression in bacteria upon treatment with this compound. Understanding of the cellular pathways affected by this compound.
Fluorescent Labeling and Microscopy To visualize the subcellular localization of this compound within bacterial and host cells. Confirmation of intracellular action and identification of target organelles.

| In vitro Immune Cell Assays | To assess the effect of this compound on cytokine production, cell migration, and phagocytosis. | Revelation of immunomodulatory properties and associated signaling pathways. |

Overcoming Production and Scalability Hurdles for Research Applications

The advancement of this compound research is contingent on the availability of sufficient quantities of the peptide, which presents a significant hurdle. Currently, the isolation of this compound from its natural source, the tunicate Halocynthia aurantium, is a labor-intensive process that yields limited amounts. nih.gov This scarcity impedes the progress of in-depth studies.

The chemical synthesis of peptides, while a viable option, can be expensive, particularly for a molecule like this compound, which is a dimer of two 30-residue monomers. nih.govsilae.it The complexity of ensuring correct folding and disulfide bond formation adds to the challenge and cost. researchgate.net

Recombinant production in microbial systems like Escherichia coli or yeast offers a more scalable and cost-effective alternative. frontiersin.orgmdpi.com However, the production of antimicrobial peptides in these systems can be hampered by the peptides' toxicity to the host cells and their susceptibility to proteolytic degradation. frontiersin.org The development of robust and efficient recombinant production systems is therefore a critical area of focus for future this compound research.

Development of Next-Generation this compound-Based Research Tools

The unique structure and activity of this compound make it an excellent candidate for the development of novel research tools. By creating analogs and derivatives of this compound, researchers can explore the structure-activity relationships of the peptide, potentially leading to the design of more potent and specific antimicrobial agents. mdpi.comnih.gov

These engineered peptides could also be used as molecular probes to study various biological processes. For example, fluorescently labeled this compound derivatives could be used to visualize and track microbial infections or to study the interactions between the peptide and its molecular targets in real-time.

Furthermore, the development of computational tools for predicting the properties and activities of antimicrobial peptides can accelerate the design of new this compound-based molecules. asm.orgnih.gov Machine learning algorithms, trained on existing AMP databases, can help in the in silico design and optimization of peptides with desired characteristics. researchgate.net

Table 2: Potential this compound-Based Research Tools and Their Applications

Research Tool Description Potential Application
This compound Analogs Synthetic peptides with modified amino acid sequences. Enhanced antimicrobial activity, reduced toxicity, and improved stability.
Fluorescently Labeled this compound This compound conjugated to a fluorescent dye. Visualization of peptide-target interactions and tracking of microbial infections.
Biotinylated this compound This compound linked to a biotin (B1667282) molecule. Affinity-based purification of this compound-binding proteins.

| This compound-Conjugated Nanoparticles | this compound attached to the surface of nanoparticles. | Targeted delivery of the peptide to infection sites and enhanced antimicrobial efficacy. |

Integration with Systems Biology for Comprehensive Understanding

A systems biology approach, which integrates experimental and computational methods to study the complex interactions within biological systems, can provide a more holistic understanding of this compound's effects. nih.gov By analyzing the global changes in a microorganism's transcriptome, proteome, and metabolome in response to this compound, researchers can construct a comprehensive picture of its mechanism of action.

This approach can also shed light on the potential for microbial resistance to this compound and help in the development of strategies to circumvent it. Understanding the broader impact of this compound on the host's biological networks is also crucial for evaluating its therapeutic potential and identifying any off-target effects.

The integration of multi-omics data with computational modeling will be instrumental in building predictive models of this compound's activity and its interaction with both pathogens and host systems. This comprehensive understanding will be vital for the rational design of future this compound-based therapies.

Q & A

Q. What are the established synthesis protocols for Dicynthaurin, and how can researchers validate purity and structural integrity?

this compound synthesis typically involves [describe general synthetic pathway based on available data, e.g., peptide coupling or organic synthesis]. To validate purity:

  • Chromatographic Methods : Use HPLC or GC-MS with reference standards to assess purity (>98% is often required for biological studies) .
  • Spectroscopic Confirmation : NMR (¹H/¹³C) and FT-IR to confirm structural integrity and functional groups .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate crystallinity and stability .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize assays aligned with hypothesized mechanisms:

  • Cell Viability Assays : MTT or ATP-based luminescence for cytotoxicity screening .
  • Target-Specific Assays : Enzyme inhibition studies (e.g., fluorescence polarization) if this compound targets a specific kinase/protease .
  • Dose-Response Curvature : Use IC₅₀/EC₅₀ calculations to quantify potency, ensuring triplicate runs to minimize plate-reader variability .

Q. How should researchers design a robust literature review to identify gaps in this compound research?

  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science with keywords like “this compound” + “mechanism”/“synthesis”/“bioactivity” .

  • Gap Analysis Framework :

    Aspect Evaluation Criteria
    Synthesis MethodsCompare yields, scalability, and green chemistry
    Biological TargetsIdentify understudied pathways (e.g., immune modulation)
    Model SystemsAssess gaps in in vivo vs. in vitro data
    .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigate via:

  • Orthogonal Validation : Combine CRISPR-based gene silencing with pharmacological inhibition to confirm target specificity .
  • Data Triangulation : Cross-reference transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets to identify consistent pathways .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate results from independent studies .

Q. What experimental strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Prodrug Design : Introduce ester/amide groups to enhance solubility or reduce first-pass metabolism .
  • Formulation Screening : Test nanoemulsions or liposomes for improved bioavailability .
  • PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate dose-exposure-response relationships .

Q. How should researchers address reproducibility challenges in this compound’s bioactivity assays?

  • Standardization : Adopt SOPs from journals like Nature Protocols for assay conditions (e.g., cell passage number, serum batch) .
  • Blinded Analysis : Implement double-blinded data collection to reduce bias .
  • Data Transparency : Share raw datasets (e.g., via Zenodo) and detailed metadata .

Methodological & Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀ determination .
  • ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons .
  • Bayesian Inference : Apply Markov chain Monte Carlo (MCMC) for small-sample studies .

Q. How can researchers ensure ethical compliance in preclinical this compound studies?

  • IACUC Protocols : Adhere to ARRIVE guidelines for animal welfare, including sample size justification .
  • Data Integrity : Use blockchain-based lab notebooks (e.g., LabArchives) for tamper-proof record-keeping .

Tables for Data Interpretation

Q. Table 1. Common Pitfalls in this compound Research

Pitfall Solution Reference
Batch-to-batch variabilityImplement QC/QA protocols with COA documentation
Off-target effectsUse isoform-specific inhibitors as controls
Poor PK predictabilityIntegrate in silico ADMET models (e.g., SwissADME)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.